molecular formula C37H48N6O5S2 B001064 Ritonavir CAS No. 155213-67-5

Ritonavir

Cat. No. B001064
M. Wt: 720.9 g/mol
InChI Key: NCDNCNXCDXHOMX-XGKFQTDJSA-N
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Description

Ritonavir is a synthetic protease inhibitor used in the therapy of HIV infection. It has revolutionized HIV therapy since its approval by the US Food and Drug Administration (FDA) between 1995 and 1997. Ritonavir's oral absorption is high, unaffected by food, and it is significantly bound to plasma proteins. It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes, with four major oxidative metabolites identified in humans. Ritonavir significantly increases the plasma concentrations of other drugs metabolized by CYP3A, serving as a basis for dual protease inhibitor regimens in HIV therapy (Hsu, Granneman, & Bertz, 1998).

Synthesis Analysis

A pivotal aspect of ritonavir's synthesis involves the hydroxyethylene dipeptide isostere, a core unit not only for ritonavir but also for lopinavir. The synthesis process highlights self-cross metathesis and exploitation of C2-symmetric metathesis products to achieve the desired molecular structure. This method represents a streamlined approach to generating key components of ritonavir and its analogs, demonstrating the synthetic chemistry strategies employed to construct this complex molecule (Ramu & Rao, 2009).

Molecular Structure Analysis

Ritonavir's effectiveness as an HIV protease inhibitor and its interaction with the cytochrome P450 system are intricately linked to its molecular structure. The drug's structure-activity relationship (SAR) studies led to the identification of ritonavir, characterized by its potent in vitro potency and high oral bioavailability. The optimization of hydrophobic interactions within the HIV protease active site was crucial for achieving ritonavir's high efficacy. These structural considerations are fundamental to understanding ritonavir's pharmacological profile and its role in enhancing the plasma concentrations of other protease inhibitors (Kempf et al., 1998).

Chemical Reactions and Properties

Ritonavir undergoes extensive metabolism in the liver, primarily via cytochrome P450-mediated pathways, leading to several oxidative metabolites. This extensive metabolism involves interactions with various cytochrome P450 isozymes, including CYP3A and CYP2D6, highlighting the drug's complex pharmacokinetic profile. Ritonavir's ability to inhibit and induce certain P450 enzymes underlines its significant impact on the metabolism of co-administered drugs, necessitating careful management of potential drug interactions (Kumar et al., 1996).

Physical Properties Analysis

Ritonavir's physical properties, particularly its solubility and dissolution rate, are critical for its oral bioavailability and therapeutic efficacy. The drug's amorphous solid dispersions with poly(ethylene glycol) (PEG) have been explored to enhance its dissolution rate, which is a significant factor for oral absorption, especially considering ritonavir's classification as a Biopharmaceutics Classification System (BCS) Class IV compound. Such formulations aim to overcome the limitations posed by ritonavir's low aqueous solubility and slow intrinsic dissolution rate (Law et al., 2004).

Chemical Properties Analysis

The chemical properties of ritonavir, particularly its interaction with the cytochrome P450 enzyme system, play a crucial role in its pharmacokinetic and pharmacodynamic profiles. Ritonavir acts as a potent inhibitor of CYP3A4, leading to increased plasma concentrations of other HIV drugs metabolized by this enzyme. The drug's mechanism-based inactivation of CYP3A4 involves multiple pathways, including the formation of a metabolic-intermediate complex and covalent modification of the enzyme. These interactions underline ritonavir's role in drug-drug interactions and its use as a pharmacokinetic enhancer in HIV therapy (Foisy, Yakiwchuk, & Hughes, 2008).

Scientific Research Applications

  • Lung Cancer : Ritonavir inhibits lung cancer cell growth by reducing survivin levels. Its combination with gemcitabine/cisplatin shows synergistic effects in the A549 line and additive effects in the H522 line (Srirangam et al., 2011).

  • Breast Cancer : The drug inhibits breast cancer growth partly by inhibiting Hsp90 substrates, including Akt, indicating its potential as a breast cancer therapeutic (Srirangam et al., 2006).

  • Antitumor Activities : Ritonavir exhibits antitumoral activities, reducing tumor cell proliferation and inducing apoptosis, demonstrating a broader impact in cancer treatment (Gaedicke et al., 2002).

  • Drug Interactions : It affects the distribution and clearance of digoxin, a marker for P-glycoprotein activity in vivo, indicating its role in modifying the pharmacokinetics of other drugs (Ding et al., 2004).

  • Multiple Myeloma : Ritonavir, in combination with metformin, targets multiple myeloma cell metabolism to elicit cytotoxicity, suggesting its use in targeting cancer metabolism (Dalva-Aydemir et al., 2014).

  • Immune Response Modulation : The drug modulates antigen processing at concentrations that do not severely impede vital cellular functions of the proteasome, potentially aiding in controlling the cytotoxic immune response (Schmidtke et al., 1999).

  • Cytochrome P4502B6 Activity Induction : It induces human CYP2B6 activity, responsible for the rapid metabolism and clearance of many drugs, highlighting its influence on drug metabolism (Kharasch et al., 2008).

  • COVID-19 Treatment Potential : Ritonavir is being explored as a potential treatment for COVID-19, alone or in combination with lopinavir (Baker et al., 2020).

  • HIV Therapy : It has a potent antiviral effect against HIV-1, leading to significant decreases in plasma viremia and elevations in CD4 cell counts (Markowitz et al., 1995).

  • Pharmacokinetic Interactions : Ritonavir's pharmacokinetics and interactions with other anti-HIV agents have been extensively studied, highlighting its role in revolutionizing HIV therapy (Hsu et al., 1998).

  • Formulation Development : Research has focused on developing polymer-based matricial nanostructures for its oral administration, improving its delivery (Giaretta et al., 2019).

  • Quality of Life in HIV Disease : Combined with other antiretroviral treatments, ritonavir significantly contributes to the maintenance of functioning and well-being in patients with advanced HIV disease (Cohen et al., 1998).

  • Nanoformulation Advances : Recent advances in the nanoformulation development of ritonavir focus on enhancing its solubility and oral bioavailability (Jitta et al., 2022).

  • Survival in Advanced HIV-1 Disease : It lowers the risk of AIDS complications and prolongs survival in patients with advanced HIV-1 disease (Cameron et al., 1998).

  • Quality by Design in Formulation : A quality by design approach was developed for formulating ritonavir sustained-release pellets using the extrusion spheronization technique (Mandlik et al., 2019).

  • Metabolism by CYP2J2 : CYP2J2, along with CYP3A4/5 and CYP2D6, efficiently metabolizes ritonavir, contributing to its clearance (Kaspera et al., 2014).

  • COVID-19 Treatment Strategy : The combination of HIV drugs lopinavir and ritonavir is being explored as a potential treatment strategy for COVID-19 (Kupferschmidt & Cohen, 2020).

  • Population Pharmacokinetic Model : A population pharmacokinetic model was developed for ritonavir used as a booster or as an antiviral agent in HIV-1-infected patients, aiding in understanding its pharmacokinetics in a clinical setting (Kappelhoff et al., 2005).

Safety And Hazards

Ritonavir can cause serious, life-threatening side effects. These include inflammation of the pancreas (pancreatitis), heart rhythm problems, severe skin rash and allergic reactions, liver problems, and drug interactions . Taking ritonavir with certain other medicines may cause serious, life-threatening side effects .

Future Directions

Ritonavir is combined with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease, such as nirmatrelvir . It’s important to take it correctly .

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-XGKFQTDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048627
Record name Ritonavir
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Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ritonavir
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Solubility

Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L
Record name Ritonavir
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Vapor Pressure

1.1X10-27 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

Ritonavic inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as *gag* and *pol*. *Gag* encodes proteins involved in the core and the nucleocapsid, while *pol* encodes the the HIV reverse transcriptase, ribonuclease H, integrase, and protease. The *pol*-encoded proteins are initially translated in the form of a larger precursoe polypeptide, *gag-pol*, and needs to be cleaved by HIV protease to form other complement proteins. Ritonavir prevents the cleavage of the *gag-pol* polyprotein, which results in noninfectious, immature viral particles. Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver. It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen, which decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase. Ritonavir may also play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels., Unlike nucleoside antiretroviral agents, the antiviral activity of ritonavir does not depend on intracellular conversion to an active metabolite. Ritonavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside or nonnucleoside antiretroviral agents may be additive or synergistic., Ritonavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, ritonavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Ritonavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Ritonavir does not affect early stages of the HIV replication cycle; however, the drug interferes with production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of ritonavir have not been fully elucidated, ritonavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.
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Product Name

Ritonavir

Color/Form

White to light tan powder

CAS RN

155213-67-5
Record name Ritonavir
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Record name Ritonavir
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180,000
Citations
AH Corbett, ML Lim… - Annals of …, 2002 - journals.sagepub.com
… Ritonavir potently inhibits CYP3A4 and is used to enhance the systemic exposure of lopinavir. This combination results in lopinavir concentrations that greatly exceed those necessary …
Number of citations: 116 journals.sagepub.com
AP Lea, D Faulds - Drugs, 1996 - europepmc.org
… between ritonavir and a range of medications. In patients with HIV-1 infection, ritonavir … with advanced HIV infection, the addition of ritonavir to existing therapy reduced the risk of …
Number of citations: 121 europepmc.org
A Chandwani, J Shuter - Therapeutics and clinical risk …, 2008 - Taylor & Francis
… Smaller studies support the use of lopinavir/ritonavir monotherapy as a … /ritonavir recipients. As the menu of available antiretroviral agents continues to expand, lopinavir/ritonavir …
Number of citations: 294 www.tandfonline.com
MM Foisy, EM Yakiwchuk… - Annals of …, 2008 - journals.sagepub.com
… when coadministered with ritonavir. Both therapeutic and boosting doses of ritonavir appear to induce these enzymes: however, most of the studies of low-dose ritonavir involved a …
Number of citations: 180 journals.sagepub.com
M Markowitz, M Saag, WG Powderly… - … England Journal of …, 1995 - Mass Medical Soc
Background Ritonavir is a potent inhibitor in vitro of human immunodeficiency virus type 1 (HIV-1) protease, which is needed for virions to mature and become infective. We assessed …
Number of citations: 586 www.nejm.org
B Cao, Y Wang, D Wen, W Liu, J Wang… - New England journal …, 2020 - Mass Medical Soc
… –ritonavir group, and 100 to the standard-care group. Treatment with lopinavir–ritonavir was … Mortality at 28 days was similar in the lopinavir–ritonavir group and the standard-care group …
Number of citations: 220 www.nejm.org
S Walmsley, B Bernstein, M King… - … England Journal of …, 2002 - Mass Medical Soc
… either lopinavir–ritonavir (400 mg of lopinavir plus 100 mg of ritonavir twice daily) with nelfinavir placebo or nelfinavir (750 mg three times daily) with lopinavir–ritonavir placebo. All …
Number of citations: 852 www.nejm.org
XT Ye, YL Luo, SC Xia, QF Sun… - Eur Rev Med …, 2020 - pesquisa.bvsalud.org
OBJECTIVE: The Coronavirus disease 2019 (COVID-19) which outbroke in December 2019 is highly contagious with a low cure rate. In view of this, there is an urgent need to find a …
Number of citations: 222 pesquisa.bvsalud.org
DW Cameron, M Heath-Chiozzi, S Danner, C Cohen… - The Lancet, 1998 - thelancet.com
… Ritonavir was then offered to all patients; at median follow-up of 51 weeks, 87 (16%) ritonavir-group patients had died of any cause versus 126 (23%) placebo-group patients (hazard …
Number of citations: 721 www.thelancet.com
V Oldfield, GL Plosker - Drugs, 2006 - Springer
… was inferior to lopinavir/ritonavir; further well designed … /ritonavir versus other PIs such as ritonavir-boosted atazanavir, or fosamprenavir or tipranavir in these patients. Lopinavir/ritonavir …
Number of citations: 129 link.springer.com

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